Home > Products > Screening Compounds P66350 > N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide -

N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide

Catalog Number: EVT-3632381
CAS Number:
Molecular Formula: C20H23N3O8S2
Molecular Weight: 497.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide []

    Compound Description: This compound was synthesized and investigated as a potential antifungal agent. It features a 1,3-benzodioxole moiety and an imidazole ring, along with a hydrazinecarboxamide group. Studies included X-ray crystallography, DFT calculations, and in vitro antifungal assays. []

    Relevance: The presence of the 1,3-benzodioxole group in this compound links it to N~2~-1,3-Benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide. While the overall structures differ significantly, this shared motif suggests a potential area of interest for biological activity or chemical synthesis pathways.

2. SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride] []

    Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin B1 receptor. It exhibits high potency and selectivity for the B1 receptor over the B2 receptor. SSR240612 has been shown to inhibit bradykinin B1 receptor binding and bradykinin-induced biological responses in various in vitro and in vivo models. []

    Relevance: Like the target compound N~2~-1,3-Benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide, SSR240612 contains the 1,3-benzodioxole group and a sulfonamide functionality. Although their structures differ significantly beyond these elements, the shared features might point to common synthetic building blocks or suggest potential for interaction with similar biological targets.

3. (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100) []

    Compound Description: MPC-3100 is a purine-based inhibitor of heat shock protein 90 (Hsp90), a chaperone protein involved in tumor cell growth and survival. The compound displays good in vitro and in vivo activity against various cancer cell lines and xenograft models. MPC-3100 exhibits favorable pharmacological properties and a molecular biomarker signature consistent with Hsp90 inhibition. []

    Relevance: This compound shares the 1,3-benzodioxole motif with N~2~-1,3-Benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide. Despite differences in their overall structures, the presence of this common substructure suggests potential similarities in their physicochemical properties or interactions with biological targets.

4. 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423) [, , ]

    Compound Description: DPC 423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa (FXa). DPC 423 was developed as a potential treatment for thromboembolic disorders. In preclinical studies, DPC 423 exhibited potent antithrombotic activity with favorable pharmacokinetic properties. [, , ]

    Relevance: While DPC 423 lacks the benzodioxole unit, its significant exploration of sulfonamide chemistry, particularly the methylsulfonyl group, is relevant. The provided papers highlight how structural variations around sulfonamides impact metabolism and binding of DPC 423, offering insights potentially applicable to understanding the target compound. [, , ]

5. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) []

    Compound Description: AZD0530 is a potent, selective, and orally bioavailable dual-specific inhibitor of c-Src and Abl kinases. It demonstrates promising antitumor activity in preclinical models of cancer, including pancreatic cancer. AZD0530 exhibits favorable pharmacokinetic properties and is well-tolerated in preclinical studies. []

    Relevance: This compound stands out due to its use of the 1,3-benzodioxole group, albeit with a chlorine substitution at the 5-position compared to N~2~-1,3-Benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide. This difference, while subtle, is crucial for understanding structure-activity relationships, as even slight modifications within this motif can profoundly influence a compound's pharmacological profile.

Properties

Product Name

N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide

IUPAC Name

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

Molecular Formula

C20H23N3O8S2

Molecular Weight

497.5 g/mol

InChI

InChI=1S/C20H23N3O8S2/c1-32(25,26)23(16-4-7-18-19(12-16)31-14-30-18)13-20(24)21-15-2-5-17(6-3-15)33(27,28)22-8-10-29-11-9-22/h2-7,12H,8-11,13-14H2,1H3,(H,21,24)

InChI Key

VMTXUMPKLGBCMH-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)C3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.